molecular formula C16H17N B1302511 2,4-Diphenylpyrrolidine CAS No. 39995-87-4

2,4-Diphenylpyrrolidine

Cat. No. B1302511
CAS RN: 39995-87-4
M. Wt: 223.31 g/mol
InChI Key: OKZYNEJPWCDXSG-UHFFFAOYSA-N
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Description

2,4-Diphenylpyrrolidine is a compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry and is used to create compounds for the treatment of various diseases .


Synthesis Analysis

While specific synthesis methods for 2,4-Diphenylpyrrolidine were not found, pyrrolidine derivatives can be synthesized through ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

2,4-Diphenylpyrrolidine contains a pyrrolidine ring flanked by two phenyl groups . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3 hybridization .

Scientific Research Applications

Antimicrobial and Antineoplastic Agents

2,4-Diphenylpyrrolidine derivatives have been synthesized and evaluated for their antimicrobial and antineoplastic (anti-cancer) activities. Studies show that these compounds exhibit both antimicrobial and antineoplastic activities, indicating their potential as therapeutic agents in these areas (Saudi, El Semary, & El Sawaf, 2002).

Acid Dissociation Constants in Hydroorganic Solvent

Research has been conducted on the acid dissociation constants of 5,5-diphenylpyrrolidine N-aroylthiourea derivatives in dimethyl sulfoxide–water hydroorganic solvent. This is crucial for understanding the chemical properties and potential applications of these compounds in various solvents (Nural, 2017).

Medicinal Chemistry Applications

4-Fluoropyrrolidine derivatives, closely related to 2,4-diphenylpyrrolidine, have been synthesized for use in medicinal chemistry, particularly as dipeptidyl peptidase IV inhibitors. These compounds are useful in the development of treatments for various diseases (Singh & Umemoto, 2011).

Enantioselective Synthesis in Organic Chemistry

2,4-Diphenylpyrrolidine has been used as a chiral auxiliary in the enantioselective synthesis of anti-beta-substituted gamma,delta-unsaturated amino acids, demonstrating its utility in stereoselective organic synthesis (Liu et al., 2008).

Inorganic Chemistry and Catalysis

2,4-Diphenylpyrrolidine derivatives have been used in inorganic chemistry and catalysis, for instance in the platinum-catalyzed intramolecular hydroamination of unactivated olefins, forming pyrrolidine derivatives (Bender & Widenhoefer, 2005).

Ligand Synthesis for Metal Complexes

The synthesis of N-Dialkylamino-N‘-alkylimidazol-2-ylidenes, involving 2,4-diphenylpyrrolidine derivatives, has been explored for applications in creating ligands for metal complexes. This is significant in organometallic chemistry and material science (Ros et al., 2006).

Future Directions

The future directions for research on 2,4-Diphenylpyrrolidine and similar compounds could involve further exploration of their synthesis methods, chemical properties, and biological activities. This could lead to the development of new compounds with potential therapeutic applications .

properties

IUPAC Name

2,4-diphenylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N/c1-3-7-13(8-4-1)15-11-16(17-12-15)14-9-5-2-6-10-14/h1-10,15-17H,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKZYNEJPWCDXSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Diphenylpyrrolidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
FG Bordwell, M Knell - Journal of the American Chemical Society, 1951 - ACS Publications
(1) National Institute of Health PredoctoratFellow, 1947-1948,(;!) Ailkins and Whitman. This Journal, 64, 150 942). obtained by the reduction of 4-nitro-l, 3-diphenyl-1-butanone in …
Number of citations: 1 0-pubs-acs-org.brum.beds.ac.uk
MC Kloetzel, JL Pinkus… - Journal of the American …, 1957 - ACS Publications
The exact assignment ofthe position ofunsatura-tion in pyrrolines has been the subject of repeated misinterpretation and contradiction. Much of the difficulty stems from the arbitrary …
Number of citations: 40 0-pubs-acs-org.brum.beds.ac.uk
MAT Rogers - Journal of the Chemical Society (Resumed), 1943 - pubs.rsc.org
… 2 : 4-Diphenylpyrrolidine was dehydrogenated as readily as the pyrroline in all the dehydrogenation processes. 2 : 4-Dipheizylpyrrole crystallised from toluene or ligroin (bp 100-120") …
Number of citations: 83 0-pubs-rsc-org.brum.beds.ac.uk
NF Blau, CG Stuckwisch - Journal of the American Chemical …, 1951 - ACS Publications
By V. Boekelheide and JH Mason In a previous publication3 it was reported that phenyl-(2-pyridyl)-propyl ketone (I) and the cor-responding carbinol were effective as central …
Number of citations: 8 0-pubs-acs-org.brum.beds.ac.uk
PN Bhargava - Journal of the American Chemical Society, 1951 - ACS Publications
The Synthesis of Some 3-Aryl-2-arylimino-4-thiazolidones Page 1 May, 1951 Notes 2353 Wave length cm.-1. Fig. 1.—Infrared spectrum of (II): 0.045 g. in 1 cc.of chloroform; cell …
Number of citations: 11 0-pubs-acs-org.brum.beds.ac.uk
E Breuer, D Melumad - The Journal of Organic Chemistry, 1972 - ACS Publications
Results A mixture of cis-and írons-l-benzoyl-2-phenylcyclopropane (3) was obtained from the reaction of benzalacetophenone and dimethylsulfoxonium methyl-ide.* This. mixture of …
Number of citations: 12 0-pubs-acs-org.brum.beds.ac.uk
P Joseph-Nathan, V Mendoza… - The Journal of Organic …, 1972 - ACS Publications
J ax= 6, and Jbx= 8 Hz) corresponding to the fivemembered ring protons, a NH signal at 1.85 ppm w'hich disappeared after equilibration with D20and an ethyl group [triplet J= 7 Hz at …
Number of citations: 8 0-pubs-acs-org.brum.beds.ac.uk
B Gayen, A Banerji - Synthetic Communications, 2014 - Taylor & Francis
A facile route to tetra-substituted pyrrolidines has been accomplished by 1,3-dipolar cycloaddition reaction. Several pyrrolidine compounds have significant biological activity. A highly …
Y Inouye, K Onodera, S Kitaoka… - Journal of the American …, 1957 - ACS Publications
The acetobromoglucosamine (2-acetamido-2-deoxy-3, 4, 6-tri-Q-acetyl-D-glucosyl bromide) described in the literature was proved to be 1, 3, 4, 6-tetra-O-acetyl-aD-glucosamine …
Number of citations: 54 0-pubs-acs-org.brum.beds.ac.uk
MC Kloetzel - Journal of the American Chemical Society, 1947 - ACS Publications
The requisite nitroketones (Type IV) were prepared by condensation of nitroparaffinswith ap-propriate, ß-unsaturated ketones. Several Michael condensations of this type, involving the …
Number of citations: 64 0-pubs-acs-org.brum.beds.ac.uk

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